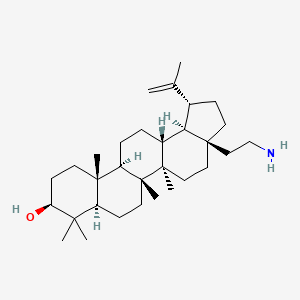

(3beta)-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-ol

Descripción general

Descripción

(3beta)-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-ol, also known as 3beta-AE-28-norlup-20(29)-en-3-ol is a naturally occurring steroid hormone that is found in humans and other animals. It is a member of the lupane family of steroids and is produced in the adrenal cortex. 3beta-AE-28-norlup-20(29)-en-3-ol has a variety of physiological and biochemical effects and has been studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Silane Coupling Agent

Silane coupling agents play a crucial role in enhancing adhesion between organic and inorganic materials. 3-(2-Aminoethylamino)propyldimethoxymethylsilane acts as a silane coupling agent, facilitating strong bonding between surfaces. Researchers use it to improve the adhesion of coatings, sealants, and adhesives to substrates like glass, ceramics, and metals .

Surface Modification and Coatings

The compound’s amino and silane functional groups make it ideal for surface modification. Scientists employ it to functionalize surfaces, enhance wettability, and create hydrophobic or hydrophilic coatings. These modified surfaces find applications in biomedical devices, sensors, and protective coatings .

Biomedical Applications

Due to its amino functionality, 3-(2-Aminoethylamino)propyldimethoxymethylsilane is used in biomedical research. It can be tethered to biomolecules (such as proteins or DNA) to immobilize them on surfaces. Researchers utilize this for biosensors, drug delivery systems, and tissue engineering .

Adhesives and Sealants

The compound’s ability to enhance adhesion extends to adhesives and sealants. It improves bonding between dissimilar materials, making it valuable in construction, automotive, and aerospace industries. Researchers explore its potential for creating durable bonds in challenging environments .

Paint Additive

In the realm of coatings and paints, this compound serves as an additive. It enhances the dispersion of pigments and fillers, leading to improved color stability and mechanical properties. Researchers investigate its impact on paint durability and resistance to environmental factors .

Chemical Research and Synthesis

Beyond applications in industry, scientists use 3-(2-Aminoethylamino)propyldimethoxymethylsilane as a versatile reagent in chemical synthesis. Its amino group allows for functional group transformations, making it valuable for creating complex molecules. Researchers explore its role in organic synthesis and catalysis .

Propiedades

IUPAC Name |

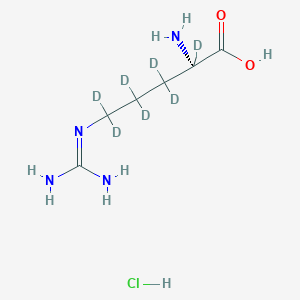

(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(2-aminoethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53NO/c1-20(2)21-10-15-31(18-19-32)17-16-29(6)22(26(21)31)8-9-24-28(5)13-12-25(33)27(3,4)23(28)11-14-30(24,29)7/h21-26,33H,1,8-19,32H2,2-7H3/t21-,22+,23-,24+,25-,26+,28-,29+,30+,31+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKGNYKTNKKLIO-UPXNPTSPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3beta)-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[Methoxy(polyethylene glycol)-2000] (aMMoniuM salt](/img/structure/B3025659.png)